molecular formula C18H18N2O4 B6395022 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261977-29-0

6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395022
CAS RN: 1261977-29-0
M. Wt: 326.3 g/mol
InChI Key: OBVXDZNLPKTALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% (6H5PCN) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. 6H5PCN is a derivative of nicotinic acid, a form of vitamin B3, and is used in biochemical and physiological research. It is a white crystalline powder that is soluble in water and has a melting point of around 140°C. 6H5PCN has a wide range of applications in scientific research and is used in a variety of laboratory experiments.

Scientific Research Applications

6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is used in a variety of scientific research applications. It is used in biochemical and physiological research to study the effects of nicotinic acid on cells and tissues. It is also used in the study of enzyme kinetics and the regulation of gene expression. 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is also used in drug discovery, as it can be used to screen for compounds that may have therapeutic uses.

Mechanism of Action

6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% acts as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor. When 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% binds to this receptor, it activates a signal transduction pathway that leads to the activation of a variety of intracellular signaling molecules. These molecules can then activate cellular processes, such as gene expression and enzyme activity.
Biochemical and Physiological Effects
6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is known to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved cardiovascular health. 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has also been shown to increase the activity of enzymes involved in glucose metabolism, which can lead to improved glucose tolerance in individuals with diabetes. In addition, 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to decrease the activity of enzymes involved in fatty acid synthesis, which can lead to a decrease in fat storage and improved metabolic health.

Advantages and Limitations for Lab Experiments

The use of 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. In addition, 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is stable and can be stored for long periods of time without degrading. The main limitation of using 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is that it is not approved for use in humans and therefore cannot be used in clinical trials.

Future Directions

There are a number of potential future directions for the use of 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in scientific research. One potential area of research is the development of new compounds that are based on 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% and that could potentially be used in drug discovery. Another potential area of research is the study of the effects of 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% on other G-protein coupled receptors, as this could lead to the development of new therapeutic compounds. Finally, 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% could also be used in the study of the regulation of gene expression, which could lead to a better understanding of the mechanisms of gene regulation.

Synthesis Methods

6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% can be synthesized in the laboratory by a two-step process. The first step is to react piperidine-1-carboxylic acid with 4-hydroxy-3-methylbenzaldehyde in an aqueous solution. This reaction produces a Schiff base, which is then reacted with hydroxylamine in aqueous solution. The product of this reaction is 6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%, which can be isolated by crystallization.

properties

IUPAC Name

6-oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16-15(10-14(11-19-16)18(23)24)12-4-6-13(7-5-12)17(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVXDZNLPKTALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688455
Record name 6-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-29-0
Record name 6-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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